Descarbonsildenafilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

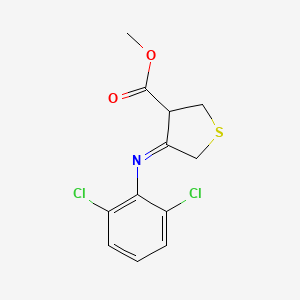

Descarbonsildenafil, also known as Descarbonsildenafil, is a useful research compound. Its molecular formula is C21H30N6O4S and its molecular weight is 462.569. The purity is usually 95%.

BenchChem offers high-quality Descarbonsildenafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Descarbonsildenafil including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la disfunción eréctil

Descarbonsildenafilo, al igual que su compuesto madre sildenafilo, ha sido estudiado por su potencial en el tratamiento de la disfunción eréctil (DE). Actúa como un inhibidor de la PDE5, lo que lleva a un aumento del flujo sanguíneo al pene y, por lo tanto, facilita la erección en respuesta a la estimulación sexual .

Hipertensión arterial pulmonar (HAP)

Las investigaciones han indicado que los inhibidores de la PDE5 pueden ser beneficiosos en el tratamiento de la HAP. This compound puede contribuir a la relajación de los vasos sanguíneos en los pulmones, lo que puede reducir la presión arterial pulmonar y aliviar los síntomas asociados con la HAP .

Mejora del rendimiento sexual en suplementos dietéticos

This compound se ha identificado en suplementos dietéticos comercializados para la mejora del rendimiento sexual. Su presencia en tales productos se debe a su similitud estructural con el sildenafilo, que se sabe que mejora el rendimiento sexual al mejorar la función eréctil .

Alimentos funcionales

Los alimentos funcionales tienen como objetivo ofrecer beneficios para la salud más allá de la nutrición básica. Se ha encontrado this compound en alimentos funcionales como el café, que están etiquetados para mejorar el rendimiento sexual masculino. Sin embargo, el uso de este compuesto en tales alimentos está sujeto a escrutinio regulatorio debido a su actividad similar a la de un fármaco .

Química analítica y bioanalítica

This compound se utiliza como compuesto de referencia en química analítica y bioanalítica para la identificación y cuantificación de inhibidores de la PDE5 en diversas muestras, incluidos productos adulterados y formulaciones farmacéuticas .

Mecanismo De Acción

Target of Action

Descarbonsildenafil, similar to its parent compound sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis, as well as in the smooth muscle cells of vessel walls and lung tissue . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection and in the regulation of vascular tone .

Mode of Action

Descarbonsildenafil acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, it prevents the hydrolysis of cGMP, leading to increased levels of cGMP . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase, resulting in increased levels of cGMP . The increased cGMP levels cause smooth muscle relaxation and inflow of blood to the corpus cavernosum, leading to an erection . Descarbonsildenafil enhances this effect by preventing the degradation of cGMP .

Biochemical Pathways

The primary biochemical pathway affected by descarbonsildenafil is the NO-cGMP pathway . In this pathway, NO released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. cGMP then causes smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, descarbonsildenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed widely in the body and is primarily metabolized in the liver by CYP3A4 and CYP2C9 enzymes . The major metabolite is formed via the N-desmethylation pathway and has 50% of the activity as sildenafil . Sildenafil is primarily excreted in the feces and to a lesser extent in the urine .

Result of Action

The molecular and cellular effects of descarbonsildenafil’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and the dilation of blood vessels . This leads to increased blood flow to the penis, facilitating the process of achieving and maintaining an erection in response to sexual stimulation .

Action Environment

Factors such as temperature, humidity, and light can affect the stability of the compound . Additionally, lifestyle factors such as diet and the use of other medications can influence the compound’s bioavailability and efficacy

Análisis Bioquímico

Biochemical Properties

Descarbonsildenafil has been identified as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .

Cellular Effects

In a study, descarbonsildenafil showed PDE5 inhibitory activity in a PDE5 inhibition assay, and its IC50 value for PDE5A1 was found to be 30 nmol/L . This suggests that descarbonsildenafil can influence cell function by modulating the activity of PDE5, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of descarbonsildenafil involves its binding to the PDE5 enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels can cause changes in gene expression and other cellular processes .

Metabolic Pathways

Given its inhibitory action on PDE5, it is likely to be involved in the cGMP signaling pathway .

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O4S/c1-6-8-16-18-19(27(5)25-16)21(28)24-20(23-18)15-13-14(9-10-17(15)31-7-2)32(29,30)22-11-12-26(3)4/h9-10,13,22H,6-8,11-12H2,1-5H3,(H,23,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRZSKYATGWFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393816-99-3 |

Source

|

| Record name | Descarbonsildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393816993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCARBONSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNR9IFQ012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does descarbonsildenafil exert its effects, and what are the downstream consequences?

A1: Descarbonsildenafil acts as a phosphodiesterase type 5 (PDE5) inhibitor []. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in smooth muscle relaxation. By inhibiting PDE5, descarbonsildenafil prevents cGMP degradation, leading to increased cGMP levels. This, in turn, promotes smooth muscle relaxation, particularly in the corpus cavernosum of the penis, contributing to the physiological response associated with erectile function.

Q2: What is the structural characterization of descarbonsildenafil, and how was it confirmed?

A2: While the provided abstracts do not contain the molecular formula or weight of descarbonsildenafil, they do mention that its structure was confirmed using various techniques. The researchers used liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to unequivocally identify descarbonsildenafil in a seized supplement []. These techniques provide detailed information about the compound's molecular structure, including atom connectivity and spatial arrangement.

Q3: What are the known safety concerns associated with descarbonsildenafil?

A3: The research highlights that the presence of descarbonsildenafil in dietary supplements poses a significant safety concern []. Because it is an unapproved ingredient, its safety profile and potential long-term health effects are unknown. Additionally, the study demonstrated that descarbonsildenafil exhibits potent PDE5 inhibitory activity, with an IC50 value of 30 nmol/L for PDE5A1 []. This implies that consuming products containing this compound could lead to unexpected pharmacological effects, especially when considering potential interactions with other medications. It is crucial to reiterate that the use of such adulterated supplements is dangerous and potentially harmful.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)

![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)

![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)